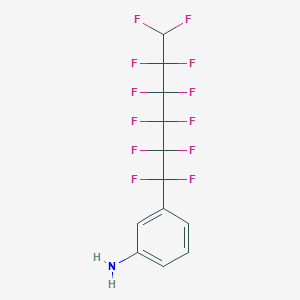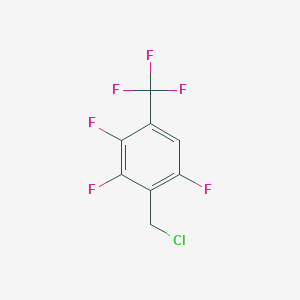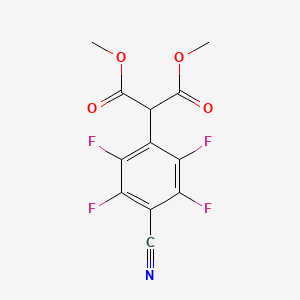
(2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,5,6-Tetrafluoro-4-cyanophenyl)malonic acid dimethyl ester; 98% (hereafter referred to as TF-CPME) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-toxic compound that is used as a reagent in organic syntheses and as a catalyst in various biochemical and physiological processes. TF-CPME has been studied extensively in the past few decades due to its unique properties and potential applications in a variety of fields.
Mécanisme D'action
The mechanism of action of TF-CPME is not fully understood. However, it is believed to act as a catalyst in biochemical and physiological processes by facilitating the formation of reactive intermediates. TF-CPME is also believed to act as an inhibitor of certain enzymes, which may be responsible for its ability to modulate the activity of certain biochemical pathways.
Biochemical and Physiological Effects
TF-CPME has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain biochemical pathways, including the synthesis of proteins, lipids, and carbohydrates. In addition, TF-CPME has been shown to inhibit the activity of certain enzymes, which may be responsible for its ability to modulate the activity of certain biochemical pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of TF-CPME in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a non-toxic compound that is easily synthesized and can be used in a variety of biochemical and physiological processes. However, TF-CPME is a relatively expensive compound and is not widely available, which can be a limitation for some laboratory experiments. In addition, TF-CPME is sensitive to light and oxygen, which can affect its stability and activity.
Orientations Futures
The use of TF-CPME in scientific research is still in its early stages, and there are many potential future directions for the compound. One possible direction is the development of new materials and pharmaceuticals based on TF-CPME. In addition, further research could be conducted to explore the effects of TF-CPME on biochemical pathways, as well as its potential applications in biotechnology and medicine. Finally, further research could be conducted to explore the potential of TF-CPME as a catalyst in organic syntheses and as a building block in the synthesis of other organic compounds.
Méthodes De Synthèse
TF-CPME can be synthesized using a variety of methods, including direct synthesis, condensation, and Grignard reaction. The direct synthesis method involves the reaction of 4-cyanophenylmalonic acid dimethyl ester with 2,3,5,6-tetrafluorobenzene in the presence of a base. The condensation method involves the reaction of 4-cyanophenylmalonic acid dimethyl ester with 2,3,5,6-tetrafluorobenzaldehyde in the presence of a base. The Grignard reaction involves the reaction of 4-cyanophenylmalonic acid dimethyl ester with 2,3,5,6-tetrafluorobenzylmagnesium bromide in the presence of a base.
Applications De Recherche Scientifique
TF-CPME has a variety of applications in scientific research. It has been used as a reagent in organic syntheses, as a catalyst in biochemical and physiological processes, and as a building block in the synthesis of other organic compounds. In addition, TF-CPME has been used in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials.
Propriétés
IUPAC Name |
dimethyl 2-(4-cyano-2,3,5,6-tetrafluorophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO4/c1-20-11(18)6(12(19)21-2)5-9(15)7(13)4(3-17)8(14)10(5)16/h6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZPNLLZEYSXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=C(C(=C1F)F)C#N)F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

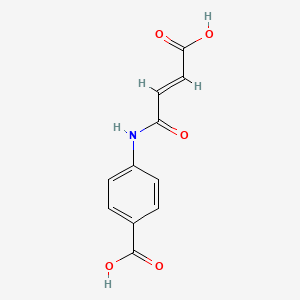
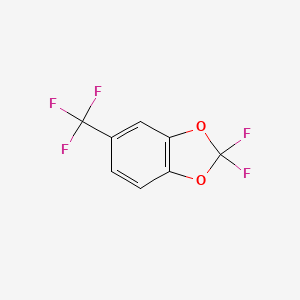

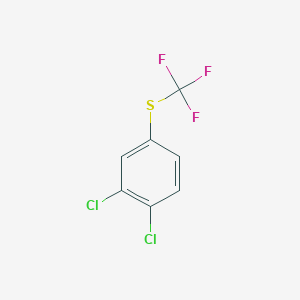
![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)
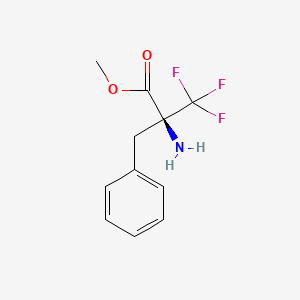
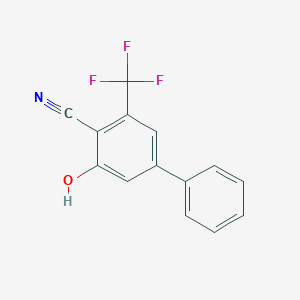
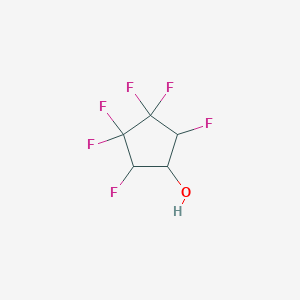
![[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%](/img/structure/B6342546.png)

